molecular formula C12H11NO2 B3089313 3-(1H-Indol-6-yl)-acrylic acid methyl ester CAS No. 119160-35-9

3-(1H-Indol-6-yl)-acrylic acid methyl ester

Cat. No. B3089313
CAS RN: 119160-35-9
M. Wt: 201.22 g/mol
InChI Key: LYUUAYGWFYONQK-HWKANZROSA-N
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Description

The compound “3-(1H-Indol-6-yl)-acrylic acid methyl ester” is an indole derivative. Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives, including “3-(1H-Indol-6-yl)-acrylic acid methyl ester”, often involves the reaction of certain phosphonates with dimethylformamide dimethyl acetal, leading to the respective enamines that can be readily converted into indoles . The choice of reducing agent for the reductive cyclization of intermediate enamines allows to selectively obtain specific indole derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives include the reaction of certain phosphonates with dimethylformamide dimethyl acetal, leading to the respective enamines . These enamines can then be readily converted into indoles through a process known as the Batcho–Leimgruber synthetic protocol .

Scientific Research Applications

Structural and Electronic Properties

Poly(3-thiophen-3-yl-acrylic acid methyl ester), a derivative of acrylic acid methyl esters, shows notable properties in quantum chemical calculations. This polymer is soluble in polar solvents and demonstrates specific structural and electronic characteristics due to its head-to-tail polymer linkages and the conformation of the acrylic acid methyl ester side groups. It has a significant π–π∗ lowest transition energy, correlating well with UV-visible experimental values. Research also explores the effects of small chemical modifications in the side group of this polymer to enhance water solubility (Bertran et al., 2007).

Synthesis and Chemical Reactions

The compound has been synthesized via reactions with other chemicals, yielding various products. For instance, Methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate was synthesized from 3-(aminomethylene)-3H-indoles and methyl α-isocyanoacetate, leading to hydrolyzed products like N-formyl-α, β-dehydrotryptophan. The synthesis process, its yield, and the mechanisms of formation provide valuable insights for chemical research (Moriya & Yoneda, 1982).

Mechanism of Action

While the specific mechanism of action for “3-(1H-Indol-6-yl)-acrylic acid methyl ester” is not mentioned in the sources, indole derivatives are known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the study of “3-(1H-Indol-6-yl)-acrylic acid methyl ester” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications.

properties

IUPAC Name

methyl (E)-3-(1H-indol-6-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)5-3-9-2-4-10-6-7-13-11(10)8-9/h2-8,13H,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUUAYGWFYONQK-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Indol-6-yl)-acrylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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